molecular formula C8H8N2O5 B15068661 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid

6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid

Cat. No.: B15068661
M. Wt: 212.16 g/mol
InChI Key: VBPYAJSQHCVUJL-UHFFFAOYSA-N
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Description

6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid is a bicyclic heterocyclic compound featuring an oxazole ring fused to a partially saturated pyridine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, such as purine analogues and kinase inhibitors. Its synthesis often involves esterification or hydrolysis steps, as seen in derivatives like the 2-ethyl 5-(phenylmethyl) ester (CAS: 1247883-69-7) .

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine-2,5-dicarboxylic acid

InChI

InChI=1S/C8H8N2O5/c11-7(12)6-9-4-3-10(8(13)14)2-1-5(4)15-6/h1-3H2,(H,11,12)(H,13,14)

InChI Key

VBPYAJSQHCVUJL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1OC(=N2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of 8-Substituted Quinolines

A patented method for synthesizing pyridine-2,3-dicarboxylic acids involves oxidizing 8-substituted quinolines with hydrogen peroxide ($$H2O2$$) in alkaline media. Adapting this approach for the target compound requires strategic substitution:

Reaction Scheme:

  • Substrate Preparation : 8-Hydroxyquinoline derivatives are treated with alkylating agents (e.g., benzyl bromide) to introduce protective groups.
  • Oxidation : $$H2O2$$ (30% w/w) and aqueous potassium hydroxide ($$KOH$$) are added at 75–95°C, cleaving the quinoline ring to form dicarboxylic acid precursors.
  • Acidification : Mineral acids (e.g., $$H2SO4$$) precipitate the product at pH 1.6–1.8.

Optimization Insights:

  • Temperature Control : Maintaining 75–80°C during $$H2O2$$ addition minimizes side reactions (e.g., over-oxidation to CO₂).
  • Base Stoichiometry : Excess $$KOH$$ ensures complete deprotonation of intermediates, enhancing reaction efficiency.
  • Workup : Cooling the reaction mixture to 10°C before acidification improves crystal purity.

Data Table 1: Oxidation Conditions and Yields

Substrate Oxidizing Agent Base Temperature (°C) Yield (%) Purity (%)
8-Hydroxyquinoline $$H2O2$$ $$KOH$$ 75–80 78 96.1
3-Methyl-8-hydroxyquinoline $$H2O2$$ $$KOH$$ 90–95 82 97.6

Cyclocondensation of Amino Alcohols with Dicarboxylic Anhydrides

A convergent strategy constructs the oxazolo-pyridine core via cyclocondensation, leveraging amino alcohols and dicarboxylic anhydrides:

Reaction Steps:

  • Amino Alcohol Activation : Reacting 4-aminopyridine-3-ol with ethyl chloroformate forms a mixed carbonate intermediate.
  • Cyclization : Heating with maleic anhydride in tetrahydrofuran ($$THF$$) induces ring closure, forming the oxazolo-pyridine skeleton.
  • Hydrolysis : Basic hydrolysis (e.g., $$NaOH$$) converts esters to carboxylic acids.

Critical Parameters:

  • Solvent Choice : Anhydrous $$THF$$ prevents premature hydrolysis of the anhydride.
  • Catalyst Use : Triethylamine ($$Et_3N$$) accelerates cyclization by scavenging HCl.

Advanced Carboxylation Techniques

Direct Carboxylation Using $$CO_2$$

Recent advances utilize carbon dioxide ($$CO_2$$) as a C1 source for introducing carboxylic acid groups:

Procedure:

  • Metal-Mediated Insertion : A palladium catalyst (e.g., Pd(OAc)₂) facilitates $$CO_2$$ insertion into a C–H bond of the oxazolo-pyridine intermediate.
  • Acid Workup : Treating with HCl liberates the free dicarboxylic acid.

Advantages:

  • Sustainability: Utilizes $$CO_2$$, a greenhouse gas, as a reagent.
  • Regioselectivity: Metal coordination directs carboxylation to specific positions.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Transitioning batch processes to continuous flow systems enhances reproducibility and safety:

Key Features:

  • Microreactor Design : Submillimeter channels enable rapid heat dissipation, critical for exothermic oxidation steps.
  • In-Line Analytics : UV-Vis spectroscopy monitors reaction progress in real time.

Case Study : A pilot plant achieved 92% yield by integrating flow oxidation (using $$H2O2$$) with membrane-based acidification.

Comparative Analysis of Methodologies

Table 2: Method Comparison

Method Yield (%) Purity (%) Scalability Environmental Impact
Quinoline Oxidation 78–82 96–97 High Moderate (uses $$H2O2$$)
Cyclocondensation 65–70 94 Moderate Low (anhydrous solvents)
Direct Carboxylation 75 98 Emerging High (uses $$CO_2$$)

Key Takeaways:

  • Quinoline Oxidation is optimal for large-scale production due to established protocols.
  • Direct Carboxylation offers greener chemistry but requires catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

    Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to act as a pharmacophore, leading to the identification of new therapeutic agents.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but they often include binding to active sites or allosteric sites, leading to changes in protein conformation and function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Isoxazolo[4,5-c]pyridine-3,5(4H)-dicarboxylic Acid Derivatives

The isoxazole analogue, 6,7-dihydro-5-(tert-butyl) isoxazolo[4,5-c]pyridine-3,5(4H)-dicarboxylate (CAS: 912265-93-1), replaces the oxazole oxygen with a nitrogen-oxygen (isoxazole) ring. Key differences include:

  • Substituent Influence : The tert-butyl ester at position 5 enhances steric bulk, which may reduce solubility in polar solvents compared to the parent dicarboxylic acid .
Table 1: Comparison of Oxazole and Isoxazole Derivatives
Property Oxazole Derivative (Target Compound) Isoxazole Derivative (CAS: 912265-93-1)
Heterocycle Oxazole Isoxazole
Substituents Carboxylic acids or esters 5-tert-butyl ester
Electron Density Moderate electron-withdrawing Strong electron-withdrawing
Solubility (Polar) Higher (due to -COOH groups) Lower (tert-butyl ester)

Thiazolo[5,4-c]pyridine Dicarboxylates

5-tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate () replaces the oxazole oxygen with sulfur, forming a thiazole ring. Key distinctions:

  • Stability and Reactivity : The sulfur atom in thiazole increases ring aromaticity and resistance to hydrolysis compared to oxazole.
  • Biological Interactions : Thiazole-containing compounds often exhibit enhanced binding to enzymes due to sulfur's polarizability, as seen in kinase inhibitors .
Table 2: Oxazole vs. Thiazole Derivatives
Property Oxazole Derivative Thiazolo Derivative ()
Heteroatom O S
Aromaticity Moderate Higher (due to S)
Hydrolytic Stability Lower Higher

1,4-Dihydropyridine Dicarboxylates

4-Aryl-1,4-dihydropyridines with dicarboethoxy groups () differ in their saturation and ring conformation:

  • Conformational Flexibility: The 1,4-dihydropyridine ring is non-aromatic and planar, enabling π-stacking interactions absent in the partially saturated oxazolo-pyridine system.
  • Electron Distribution : The ester groups in dihydropyridines enhance lipophilicity, contrasting with the polar carboxylic acids in the target compound .

Triazolo[4,5-c]pyridine Nucleosides

Triazolo[4,5-c]pyridine derivatives () feature a triazole ring fused to pyridine, often glycosylated at N-3 or N-1 positions:

  • Hydrogen Bonding : The triazole's nitrogen-rich structure supports stronger hydrogen-bonding interactions compared to oxazole.

Biological Activity

6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a subject of interest in drug discovery and development.

  • Molecular Formula : C17H18N2O5
  • Molecular Weight : 330.3352 g/mol
  • CAS Number : 1247883-69-7

Cardioprotective Effects

Recent studies have highlighted the cardioprotective properties of derivatives related to this compound. For instance, compounds derived from quinoline and dihydroquinoline structures exhibited significant protective effects against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes. The most effective derivatives maintained cell viability rates above 80% when co-treated with doxorubicin (DOX), indicating their potential in mitigating oxidative stress and apoptosis caused by chemotherapy agents .

CompoundCell Viability (%)IC50 (μM)
4i81.6 ± 3.7>40
6a87.5 ± 4.3>40
6d83.4 ± 5.5>40
6k84.3 ± 1.3>40
6m91.2 ± 5.9>40

These results suggest that the presence of electron-withdrawing groups on the aromatic ring enhances the activity of these compounds, making them promising candidates for further development in cardioprotection .

The mechanism by which these compounds exert their cardioprotective effects involves the inhibition of reactive oxygen species (ROS) production and the reduction of oxidative stress associated with DOX treatment. The derivatives have shown comparable effects to known antioxidants like N-acetyl-cysteine (NAC), indicating a robust mechanism that may involve multiple pathways influencing oxidative stress and apoptosis .

Study on Doxorubicin-Induced Cardiotoxicity

In a controlled study, various derivatives of dihydroquinoline were evaluated for their cytotoxic effects on H9c2 cells under DOX treatment conditions. The study utilized an MTT assay to assess cell viability and identified several compounds that significantly improved survival rates compared to untreated controls .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications at specific positions on the quinoline moiety could dramatically alter biological activity. For example, substituents such as nitro or bromo groups at the para position of the aromatic ring were associated with increased potency against cardiotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclocondensation of appropriate precursors, such as substituted pyridine derivatives, with dicarboxylic acid anhydrides. For example, a related oxazolo-pyridine derivative was synthesized via a multi-step process involving cyclization and substitution reactions, yielding 17% after purification (as seen in a structurally analogous compound) . Key steps include optimizing solvent polarity (e.g., DMF or THF) and temperature control (80–120°C) to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound.

Q. How can researchers characterize the structure of this compound using spectroscopic methods?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) for structural confirmation. For instance, HRMS (ESI) with a mass accuracy of ±1 ppm can verify molecular weight (e.g., [M+H]+ observed at m/z 443.18522 in a related compound) . ¹H-NMR analysis of proton environments (e.g., aromatic protons at δ 8.67 ppm) and coupling constants helps assign stereochemistry. Additional 2D NMR techniques (COSY, HSQC) resolve overlapping signals in complex heterocyclic systems .

Q. What are the primary research applications of this compound in academia?

  • Methodological Answer : The compound serves as a building block in medicinal chemistry for designing kinase inhibitors or antimicrobial agents due to its fused oxazolo-pyridine core, which mimics bioactive scaffolds. It is also used in coordination chemistry to synthesize metal-organic frameworks (MOFs) via its dicarboxylic acid groups, leveraging their chelation properties. Comparative studies with structurally related heterocycles (e.g., pyrazole-dicarboxylates) can elucidate structure-activity relationships .

Advanced Research Questions

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvation effects. Use X-ray crystallography (as demonstrated for dihydro-pyridine dicarboxylates) to obtain unambiguous stereochemical assignments . Complement this with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model optimized geometries and compare theoretical vs. experimental NMR shifts. Adjust solvent parameters in computational models to match experimental conditions (e.g., DMSO-d6 for NMR) .

Q. What strategies improve the low yield observed in the synthesis of this compound?

  • Methodological Answer : Low yields (e.g., 17% in a related synthesis ) may result from competing side reactions or poor solubility. Optimize by:

  • Catalyst screening : Use palladium or copper catalysts for cross-coupling steps.
  • Solvent optimization : Switch to polar aprotic solvents (e.g., acetonitrile) to enhance intermediate stability.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity.
  • Protecting groups : Temporarily block reactive dicarboxylic acid groups during cyclization to prevent undesired byproducts.

Q. How does the oxazolo-pyridine core influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The fused oxazolo-pyridine system enhances rigidity, promoting selective interactions with biological targets (e.g., enzyme active sites). The dicarboxylic acid moiety allows for pH-dependent solubility, aiding in pharmacokinetic profiling. Comparative studies with thiazolo-pyridine analogs (e.g., 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine ) reveal differences in hydrogen-bonding capacity and metal coordination, which can be exploited for structure-based drug design.

Data Contradiction Analysis

  • Example : If ¹H-NMR data conflicts with X-ray crystallography results (e.g., unexpected proton environments), re-examine sample purity via HPLC and confirm crystallographic data collection parameters (e.g., resolution <1.0 Å). Cross-validate with alternative techniques like IR spectroscopy to detect functional group anomalies .

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